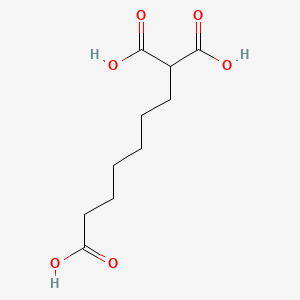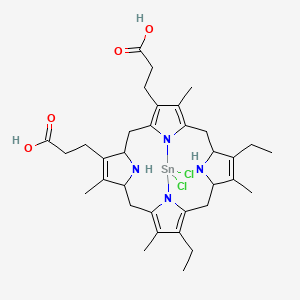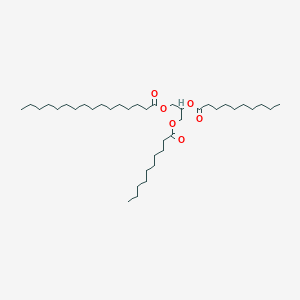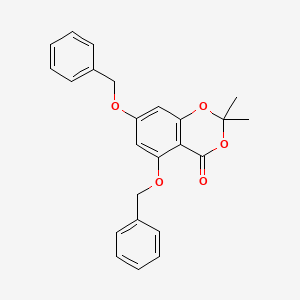![molecular formula C15H15IN2 B13410317 1,3-Dimethyl-2-phenyl-1H-benzo[d]imidazol-3-ium iodide](/img/structure/B13410317.png)
1,3-Dimethyl-2-phenyl-1H-benzo[d]imidazol-3-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethyl-2-phenyl-1H-benzo[d]imidazol-3-ium iodide is a cationic organic compound belonging to the benzimidazole family. This compound is known for its unique electrochemical properties and is widely used as a metal-free organic catalyst in various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-2-phenyl-1H-benzo[d]imidazol-3-ium iodide typically involves the reaction of 1,2-phenylenediamine with benzaldehyde to form 2-phenylbenzimidazole. This intermediate is then methylated using methyl iodide to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common methods include the use of high-temperature treatment and the addition of catalysts to accelerate the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dimethyl-2-phenyl-1H-benzo[d]imidazol-3-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like halides and amines are commonly used.
Major Products Formed
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Dihydro derivatives.
Substitution: Substituted benzimidazole compounds.
Applications De Recherche Scientifique
1,3-Dimethyl-2-phenyl-1H-benzo[d]imidazol-3-ium iodide has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including hydrogen evolution reactions.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of advanced materials and as a component in organic electronics
Mécanisme D'action
The compound exerts its effects through a series of electrochemical reactions. The key stage involves the protonation of electrochemically generated radicals at the C-2 carbon atom, leading to the formation of a C-protonated radical cation. This intermediate plays a crucial role in the electrocatalytic hydrogen evolution reaction .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole
- 2-(2-Methoxyphenyl)-1,3-dimethyl-1H-benzoimidazol-3-ium iodide
- 1,3-Dimethyl-2-phenyl-1H-benzoimidazole
Uniqueness
1,3-Dimethyl-2-phenyl-1H-benzo[d]imidazol-3-ium iodide stands out due to its high stability and efficiency as a metal-free organic catalyst. Its unique electrochemical properties make it a valuable compound in various scientific and industrial applications .
Propriétés
Formule moléculaire |
C15H15IN2 |
|---|---|
Poids moléculaire |
350.20 g/mol |
Nom IUPAC |
1,3-dimethyl-2-phenylbenzimidazol-3-ium;iodide |
InChI |
InChI=1S/C15H15N2.HI/c1-16-13-10-6-7-11-14(13)17(2)15(16)12-8-4-3-5-9-12;/h3-11H,1-2H3;1H/q+1;/p-1 |
Clé InChI |
SCLUKDJXJDLDKB-UHFFFAOYSA-M |
SMILES canonique |
CN1C2=CC=CC=C2[N+](=C1C3=CC=CC=C3)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


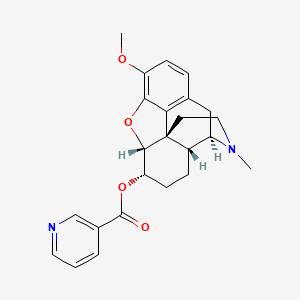
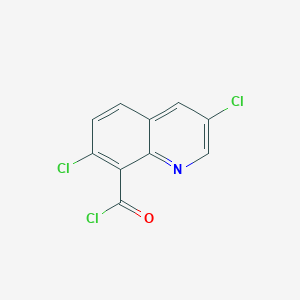
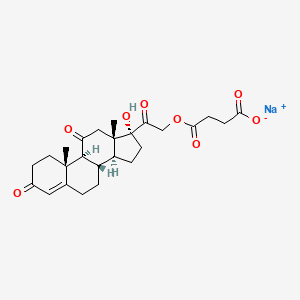
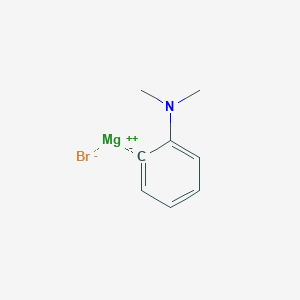
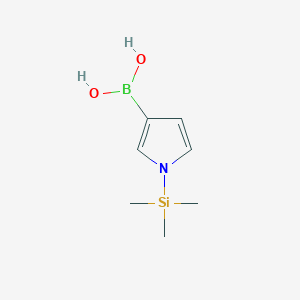
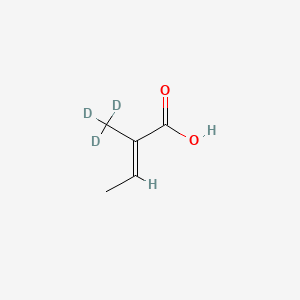
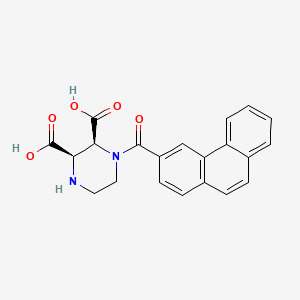
![potassium;[(E)-[10-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanyldecylidene]amino] sulfate](/img/structure/B13410286.png)
